molecular formula C21H23N5 B2676931 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-66-8

3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2676931
CAS RN: 305333-66-8
M. Wt: 345.45
InChI Key: FRNZPOONXMOPOW-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N5 and its molecular weight is 345.45. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including structures similar to 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile, have shown significant anticancer activity. One study synthesized novel benzimidazole derivatives and tested their anticancer activities against lung adenocarcinoma and rat glioma cell lines, revealing potent anticancer agents with high DNA synthesis inhibition rates and apoptotic cell percentages Çiftçi, Temel, & Yurttaş, 2021. Another research effort synthesized derivatives demonstrating antiproliferative activity against human cancer cell lines, suggesting the potential for development into anticancer agents Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012.

Antimicrobial and Biofilm Inhibition

Benzimidazole compounds also show promise in antimicrobial applications. A novel study synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, revealing potent bacterial biofilm and MurB enzyme inhibitors, suggesting their role in addressing bacterial resistance Mekky & Sanad, 2020. This highlights the compound's potential in combating bacterial infections and biofilm-related issues.

Fluorescent Probes for DNA Detection

The synthesis and characterization of benzimidazo[1,2-a]quinolines with modifications including piperazine nuclei have been explored for their fluorescent properties, offering potential as DNA-specific fluorescent probes Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011. Such compounds could be significant for biomedical imaging and molecular biology research, providing a non-invasive means to study DNA.

properties

IUPAC Name

3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-15(2)14-24-8-10-25(11-9-24)20-12-16(3)17(13-22)21-23-18-6-4-5-7-19(18)26(20)21/h4-7,12H,1,8-11,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZPOONXMOPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC(=C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

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